1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine is a complex organic compound that features a combination of heterocyclic structures, including oxazole, pyrazole, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The oxazole and pyrazole rings are synthesized separately through cycloaddition reactions and then coupled with the piperidine ring via sulfonylation and alkylation reactions.
Oxazole Synthesis: The oxazole ring can be synthesized through a [3+2] cycloaddition reaction involving nitrile oxides and alkynes.
Pyrazole Synthesis: Pyrazoles are commonly synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves the coupling of the oxazole and pyrazole rings with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structures allow it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: .
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: .
Uniqueness
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(1H-pyrazol-1-yl)methyl]piperidine is unique due to its combination of oxazole, pyrazole, and piperidine rings, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-11-14(12(2)21-16-11)22(19,20)18-8-4-13(5-9-18)10-17-7-3-6-15-17/h3,6-7,13H,4-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPZNEXFJCVHHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.